molecular formula C8H13N3O B13302178 3-Methyl-1-(tetrahydrofuran-3-yl)-1h-pyrazol-4-amine

3-Methyl-1-(tetrahydrofuran-3-yl)-1h-pyrazol-4-amine

Cat. No.: B13302178
M. Wt: 167.21 g/mol
InChI Key: UASQPWZZMTXFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a tetrahydrofuran (THF) substituent at the N1-position and a methyl group at the C3-position of the pyrazole ring. Its synthesis typically involves coupling reactions between pyrazole precursors and functionalized THF moieties. For example, copper-catalyzed cross-coupling reactions or nucleophilic substitutions are commonly employed to introduce the tetrahydrofuran group . Key spectroscopic data (e.g., $^1$H NMR, $^{13}$C NMR, and HRMS) confirm its structure, with characteristic signals for the THF ring protons (δ ~3.5–4.0 ppm) and the pyrazole methyl group (δ ~2.2–2.3 ppm) .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-1-(oxolan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3O/c1-6-8(9)4-11(10-6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3

InChI Key

UASQPWZZMTXFND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(tetrahydrofuran-3-yl)-1h-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(tetrahydrofuran-3-yl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-Methyl-1-(tetrahydrofuran-3-yl)-1h-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(tetrahydrofuran-3-yl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine can be compared to related pyrazole derivatives, as outlined below:

Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight Key Features Applications/Findings
3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl (N1), Methyl (C3) 175.2 g/mol Higher polarity due to pyridine ring; improved solubility in polar solvents. Intermediate for urea derivatives (e.g., antimycobacterial agents) .
3-Methyl-1-(2-methylpyridin-3-yl)-1H-pyrazol-4-amine 2-Methylpyridin-3-yl (N1), Methyl (C3) 189.2 g/mol Steric hindrance from methyl group affects reactivity; used in coordination chemistry. Demonstrated in $^1$H NMR (δ 8.48 ppm for pyridine protons) .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl (N1), Trifluoromethyl (C3) 179.1 g/mol Enhanced lipophilicity from CF$_3$ group; potential agrochemical applications. Research compound with solubility challenges in aqueous media .
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine Thiophen-3-ylmethyl (N1), Methyl (C4) 223.3 g/mol Thiophene moiety imparts π-stacking capabilities; used in optoelectronic materials. CAS 1499331-74-6; characterized by LCMS and $^1$H NMR .
This compound Tetrahydrofuran-3-yl (N1), Methyl (C3) 181.2 g/mol Balanced lipophilicity and polarity; THF enhances conformational flexibility. Potential scaffold for CNS-targeting drugs due to THF’s blood-brain barrier penetration .

Biological Activity

3-Methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a novel organic compound characterized by a unique structural combination of a pyrazole ring and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H13N3OC_8H_{13}N_3O, with a molecular weight of approximately 167.21 g/mol. The presence of a methyl group on the pyrazole ring enhances its reactivity and solubility, while the tetrahydrofuran moiety contributes to its unique chemical properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell growth. For instance, certain analogs demonstrate IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been found to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. For example, compounds with similar structures have shown efficacy in reducing TNF-alpha release in vitro .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Analogous compounds have exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting a promising area for further research .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeIC50/EC50 ValueReference
AnticancerHeLa Cells0.08 - 12.07 mM
Anti-inflammatoryTNF-alpha ReleaseSignificant Inhibition
AntimicrobialS. aureus< 4 μg/mL

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that compounds with a similar structure significantly inhibited cell proliferation in HeLa cells, with specific focus on their mechanism involving tubulin interaction .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that pyrazole derivatives could inhibit LPS-induced TNF-alpha release in macrophages. This suggests that this compound may act through similar pathways to modulate inflammatory responses effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.